2-[3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid is a complex organic compound notable for its unique structural features and potential applications in scientific research. This compound is classified under the category of amino acids due to the presence of an amino group in its structure. It is primarily utilized in biochemical and medicinal research, where it serves as a building block for various synthetic pathways and as a probe in biological studies.
Methods and Technical Details
The synthesis of 2-[3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid typically involves several steps, which may include:
Structure and Data
The molecular formula of 2-[3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid is , with a molecular weight of approximately 262.77 g/mol. The compound features:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C12H22N4O4 |
Molecular Weight | 262.77 g/mol |
IUPAC Name | 2-[3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid |
InChI | InChI=1S/C12H22N4O4 |
Canonical SMILES | CC(C)(C)OC(=O)N1C(=C(N)N=C1C)CC(=O)O |
Reactions and Technical Details
2-[3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid can participate in various chemical reactions, including:
The mechanism of action for 2-[3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets within biological systems. This compound may modulate enzyme activities or influence signaling pathways due to its structural similarity to naturally occurring amino acids. Its ability to mimic certain biochemical structures allows it to participate in various metabolic processes, potentially impacting cellular functions.
Physical and Chemical Properties
The physical properties of 2-[3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid include:
Chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in water and organic solvents |
Stability | Stable under normal conditions |
Relevant analyses indicate that this compound exhibits moderate stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Scientific Uses
The applications of 2-[3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid are diverse:
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2